molecular formula C12H12N4O3 B2943589 N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 919731-44-5

N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Katalognummer: B2943589
CAS-Nummer: 919731-44-5
Molekulargewicht: 260.253
InChI-Schlüssel: HACRENKFZBYIBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1-C(=O)-C(=O)-N2) backbone. The N1 position is substituted with a 5-methylisoxazol-3-yl group, while the N2 position features a pyridin-4-ylmethyl moiety.

Eigenschaften

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-8-6-10(16-19-8)15-12(18)11(17)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACRENKFZBYIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 5-methylisoxazole with pyridin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Formation of the isoxazole derivative: 5-methylisoxazole is reacted with oxalyl chloride to form the corresponding acid chloride.

    Amidation reaction: The acid chloride is then reacted with pyridin-4-ylmethylamine to form N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Modifications

The oxalamide scaffold is highly versatile, with substituent variations influencing biological activity, metabolic stability, and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Compound Name / ID Key Substituents Molecular Weight Biological Activity / Application Metabolic Stability References
Target Compound N1: 5-methylisoxazol-3-yl; N2: pyridin-4-ylmethyl Not provided Hypothesized antiviral or flavorant Likely rapid metabolism
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, No. 1768) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-yl ethyl ~369.38* Umami flavorant (Savorymyx® UM33) Rapid metabolism in hepatocytes
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)oxalamide N1: 4-chlorophenyl; N2: hydroxyethyl-thiazole 423.27 (M+H+) HIV entry inhibitor (IC50: <1 µM) Moderate stability
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...phenyl)oxalamide (1c) N1: CF3-chlorophenyl; N2: fluorophenyl-pyridine Not provided Anticancer (Regorafenib analog) Not reported
N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide N1: isoxazol-3-yl; N2: tetrahydropyran-piperidine 336.39 Not specified (likely CNS-targeted) Not reported
N1-(2-(1-methylindolin-5-yl)-...ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide N1: 5-methylisoxazol-3-yl; N2: indolin-pyrrolidin ethyl 397.5 Not specified (structural complexity) Not reported

*Calculated based on molecular formula.

Key Findings and Implications

Antiviral Activity
  • Thiazole vs. Isoxazole Substitution : Compounds with thiazole substituents (e.g., , compound 13) exhibit potent HIV entry inhibition (IC50 <1 µM) . The target compound’s 5-methylisoxazol-3-yl group may offer similar bioactivity, as isoxazole rings are bioisosteres of thiazoles. However, pyridin-4-ylmethyl (target) vs. 4-chlorophenyl (compound 13) substitution could alter target binding due to differences in hydrophobicity and electronic effects.
Metabolic Stability
  • Impact of Substituents : Oxalamides with bulky substituents (e.g., tetrahydropyran-piperidine in ) may resist hydrolysis, enhancing metabolic stability . In contrast, S336’s rapid metabolism highlights the susceptibility of certain oxalamides to hepatic processing . The target compound’s pyridin-4-ylmethyl group, being less sterically hindered than tetrahydropyran-piperidine, might undergo faster clearance.

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight is expected to be ~300–400 g/mol, comparable to analogs in Table 1.
  • Solubility : Pyridine and isoxazole groups enhance water solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl).

Biologische Aktivität

N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound belonging to the class of isoxazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic uses.

Molecular Formula

The molecular formula of N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is C13H13N5O3C_{13}H_{13}N_{5}O_{3}, with a molecular weight of 273.27 g/mol.

Structural Features

The structure features a five-membered isoxazole ring and a pyridinylmethyl group, which are critical for its biological activity. The presence of these functional groups may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₃N₅O₃
Molecular Weight273.27 g/mol
CAS Number919731-44-5

Antimicrobial Properties

Research indicates that N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.

Anticancer Activity

In studies focused on cancer cell lines, this compound has shown promising results in inhibiting cell proliferation. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. For example, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

The mechanism by which N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Binding : It could interact with cellular receptors, altering signal transduction pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL, demonstrating potent antimicrobial properties.
  • Cancer Cell Line Studies : In experiments with human breast cancer cell lines (MCF7), treatment with N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours.

Medicinal Chemistry

This compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents targeting infectious diseases and cancer.

Future Directions

Further research is warranted to explore the full potential of N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide:

  • In Vivo Studies : To assess its efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.